5-Bromo-2-(ethylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(ethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and an ethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethylamino)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(ethylamino)benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(ethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products Formed
Oxidation: 5-Bromo-2-(ethylamino)benzoic acid
Reduction: 5-Bromo-2-(ethylamino)benzyl alcohol
Substitution: 5-Amino-2-(ethylamino)benzaldehyde (if bromine is replaced with an amino group)
Scientific Research Applications
5-Bromo-2-(ethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(ethylamino)benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine atom and the ethylamino group can influence the compound’s binding affinity and specificity towards its targets. Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino acids or other biomolecules, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(ethylamino)benzaldehyde: Similar structure but with different substitution pattern.
5-Bromo-2-(methylamino)benzaldehyde: Similar structure but with a methylamino group instead of an ethylamino group.
5-Bromo-2-(dimethylamino)benzaldehyde: Similar structure but with a dimethylamino group instead of an ethylamino group.
Uniqueness
5-Bromo-2-(ethylamino)benzaldehyde is unique due to the specific positioning of the bromine and ethylamino groups on the benzene ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-2-(ethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10BrNO/c1-2-11-9-4-3-8(10)5-7(9)6-12/h3-6,11H,2H2,1H3 |
InChI Key |
JSVZQONDTHCZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.